molecular formula C24H19ClN6O2 B12170067 N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide

N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide

Cat. No.: B12170067
M. Wt: 458.9 g/mol
InChI Key: NMNOKFVHMNEYLA-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core: This step involves the cyclization of appropriate intermediates under specific conditions.

    Introduction of the 4-chlorophenyl group: This can be achieved through a substitution reaction using 4-chlorophenyl reagents.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to inhibition or activation of these targets. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are known for their biological activities.

    Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are widely studied in medicinal chemistry.

Properties

Molecular Formula

C24H19ClN6O2

Molecular Weight

458.9 g/mol

IUPAC Name

N-[4-[5-(4-chlorophenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide

InChI

InChI=1S/C24H19ClN6O2/c1-3-19-21(15-4-6-16(25)7-5-15)23-28-27-22-20(31(23)29-19)12-13-30(24(22)33)18-10-8-17(9-11-18)26-14(2)32/h4-13H,3H2,1-2H3,(H,26,32)

InChI Key

NMNOKFVHMNEYLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)NC(=O)C)N=NC2=C1C5=CC=C(C=C5)Cl

Origin of Product

United States

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